STI-571 hydrochloride is classified as a tyrosine kinase inhibitor. It selectively inhibits the activity of several tyrosine kinases, including ABL, c-KIT, and PDGFR (platelet-derived growth factor receptor). The drug is derived from a series of synthetic compounds designed to target the ATP-binding site of these kinases, effectively blocking their activity and thereby halting the signaling pathways that lead to cancer progression .
The synthesis of STI-571 involves several key steps that utilize organic chemistry techniques. Initial synthetic routes were developed at the Memorial Sloan-Kettering Cancer Center. The synthetic pathway typically includes:
The detailed synthetic route can vary slightly depending on the specific laboratory protocols but generally adheres to these fundamental steps.
The molecular formula of STI-571 hydrochloride is with a molar mass of approximately 493.615 g/mol. The compound features a complex structure characterized by:
The three-dimensional structure has been elucidated through X-ray crystallography, revealing that STI-571 binds specifically to the inactive conformation of the ABL kinase domain, effectively blocking its activity .
STI-571 undergoes various chemical reactions during its synthesis and metabolism:
The mechanism by which STI-571 exerts its therapeutic effects involves:
Data from clinical trials have demonstrated significant improvements in patient outcomes with chronic myeloid leukemia when treated with STI-571.
STI-571 hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems.
STI-571 is primarily used in clinical settings for:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2